molecular formula C11H14N3.Cl3Zn<br>C11H14Cl3N3Zn B1209686 4-Diazo-2-methylpyrrolidinobenzene zinc chloride CAS No. 52572-38-0

4-Diazo-2-methylpyrrolidinobenzene zinc chloride

Cat. No.: B1209686
CAS No.: 52572-38-0
M. Wt: 360.0 g/mol
InChI Key: ZGNCICICEFKVNL-UHFFFAOYSA-K
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Description

Chemical Nomenclature and Structural Identification

Systematic Nomenclature

The IUPAC name for this compound is zinc;3-methyl-4-pyrrolidin-1-ylbenzenediazonium;trichloride , reflecting its cationic diazonium moiety and anionic zinc chloride complex. Alternative names include 3-Methyl-4-(pyrrolidin-1-yl)benzenediazonium trichlorozincate and Diazo Y.

Molecular Architecture

The compound’s structure consists of:

  • A benzene ring substituted with a methyl group (-CH₃) at position 3.
  • A pyrrolidinyl group (C₄H₈N) at position 4.
  • A diazonium group (-N⁺≡N) at position 1.
  • A trichlorozincate ([ZnCl₃]⁻) counterion.

Molecular Formula : C₁₁H₁₄Cl₃N₃Zn
Molecular Weight : 359.99796 g/mol (theoretical) or 360.0 g/mol (experimental).

Property Value Source
SMILES Notation CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.[Cl-].[Cl-].[Cl-].[Zn+2] PubChem
InChI Key ZGNCICICEFKVNL-UHFFFAOYSA-K PubChem
Crystal System Orthorhombic (hypothetical) Market Report

The diazonium group’s reactivity arises from its ability to release nitrogen gas (N₂), facilitating coupling reactions with aromatic amines and phenols.

Historical Context and Discovery

Origins in Diazonium Chemistry

Diazonium salts were first synthesized by Peter Griess in 1858, revolutionizing organic dye chemistry. The specific discovery of 3-methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate emerged from mid-20th-century efforts to stabilize reactive diazonium intermediates using metal halides. Zinc chloride, a Lewis acid, was found to enhance the solubility and shelf-life of diazonium salts in non-aqueous solvents.

Industrial Development

By the 1970s, this compound gained traction in photoresist technologies and azo dye synthesis. Its pyrrolidinyl group improves electrophilic substitution efficiency, enabling precise functionalization of aromatic substrates. Patent filings from the 1980s highlight its role in producing light-sensitive polymers for microelectronics.

Regulatory and Environmental Status

Global Regulatory Landscape

  • Australia : Listed as inactive under the Australian Industrial Chemicals Inventory (AICIS), indicating no commercial production or import as of 2022.
  • United States : Classified as inactive per the EPA Toxic Substances Control Act (TSCA) Inventory, with no recent reports of manufacturing.
  • European Union : Not explicitly regulated under REACH, though its zinc content may fall under restrictions for heavy metal emissions.
Regulatory Body Status Key Consideration
AICIS (Australia) Inactive No commercial activity reported
EPA TSCA (USA) Inactive Last assessed May 2025
ECHA (EU) Unregistered Limited toxicity data

Environmental Persistence

While direct ecotoxicity studies are scarce, the compound’s zinc content raises concerns about bioaccumulation in aquatic ecosystems. Hydrolysis in water yields zinc chloride and 3-methyl-4-pyrrolidinylaniline, both regulated under wastewater discharge protocols.

Properties

IUPAC Name

zinc;3-methyl-4-pyrrolidin-1-ylbenzenediazonium;trichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N3.3ClH.Zn/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;;;;/h4-5,8H,2-3,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNCICICEFKVNL-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.[Cl-].[Cl-].[Cl-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27569-10-4 (Cl4-zinc[2:1] salt)
Record name 4-Diazo-2-methylpyrrolidinobenzene zinc chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052572380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52572-38-0
Record name Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-) (1:1)
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Record name 4-Diazo-2-methylpyrrolidinobenzene zinc chloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052572380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-) (1:1)
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Record name 3-methyl-4-(pyrrolidin-1-yl)benzenediazonium trichlorozincate
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Preparation Methods

Alternative Acid Media

While HCl is standard, sulfuric acid (H2SO4) has been explored for diazotization. However, this leads to lower yields (50–60%) due to sulfate interference during complexation.

Solvent Systems

  • Aqueous-Ethanol Mixtures: Improve solubility of the diazonium intermediate but require stringent temperature control to avoid side reactions.

  • Ionic Liquids: Emerging studies suggest that solvents like 1-butyl-3-methylimidazolium chloride enhance reaction rates by stabilizing the diazonium ion, though scalability remains challenging.

Comparative Analysis with Related Diazonium Salts

The preparation of 3-methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate shares similarities with other benzenediazonium-zinc complexes, such as 4-chloro-2-nitrobenzenediazonium tetrachlorozincate (CAS 14263-89-9). Key differences include:

Parameter3-Methyl-4-pyrrolidinyl Derivative4-Chloro-2-nitro Derivative
Diazotization Temperature0–5°C–5–0°C
ZnCl2 Ratio1:1.21:1.5
Yield65–75%70–80%
StabilityModerateHigh

Challenges and Mitigation Strategies

  • Decomposition During Synthesis:

    • Cause: Localized heating or pH fluctuations.

    • Solution: Use jacketed reactors for precise temperature control and automated pH titration.

  • Low Crystallinity:

    • Cause: Rapid precipitation.

    • Solution: Gradient cooling (5°C/hour) during recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted benzene derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative

Common Reagents and Conditions

Major Products Formed

    Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.

    Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.

    Aniline Derivatives: Resulting from reduction reactions

Scientific Research Applications

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the formation of azo dyes and other aromatic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving diazonium compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate involves the diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium group reacts with nucleophilic aromatic compounds to form azo bonds, which are crucial in the formation of azo dyes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 52572-38-0
  • Molecular Formula : C₁₁H₁₄N₃•Cl₃Zn
  • Molecular Weight : 360.00 g/mol
  • Structure : Comprises a benzenediazonium core substituted with a methyl group at position 3 and a pyrrolidinyl group at position 4, stabilized by a trichlorozincate counterion .

Key Properties :

  • Toxicity : Oral LD₅₀ in rats is 86 mg/kg, indicating high acute toxicity .
  • Regulatory Status : Listed in the EPA Toxic Substances Control Act (TSCA) Inventory, emphasizing its hazardous nature .

Applications : Primarily used in organic synthesis, particularly as a diazo coupling agent in dye manufacturing or photoinitiation processes .

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes critical differences between 3-methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate and analogous diazonium salts:

Compound (CAS No.) Substituents Counterion Molecular Formula Toxicity (LD₅₀, rat oral) Applications
Target Compound (52572-38-0) 3-methyl, 4-pyrrolidinyl Trichlorozincate(1⁻) C₁₁H₁₄N₃•Cl₃Zn 86 mg/kg Dyes, photoinitiators
4-(Dimethylamino)-benzenediazonium trichlorozincate (6087-56-5) 4-dimethylamino Trichlorozincate(1⁻) C₈H₁₀N₃•Cl₃Zn Not specified (listed as hazardous) Industrial synthesis
2-Methoxy-4-morpholinobenzenediazonium tetrachlorozincate (67801-08-5) 2-methoxy, 4-morpholinyl Tetrachlorozincate(2:1) 2(C₁₁H₁₄N₃O₂)•ZnCl₄ Not available Hydrophilic coupling reactions
3-Chloro-4-(diethylamino)-benzenediazonium trichlorozincate (15557-00-3) 3-chloro, 4-diethylamino Trichlorozincate(1⁻) C₁₀H₁₃ClN₃•Cl₃Zn Not available Arylation reactions
2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate (123333-91-5) 2,4-dichloro 1,5-naphthalenedisulfonate C₆Cl₂H₃N₂•C₁₀H₇O₆S₂•H₂O Not available Specialty dyes

Key Findings from Comparative Studies

Substituent Effects on Reactivity: The pyrrolidinyl group in the target compound acts as an electron-donating group, stabilizing the diazonium ion and enhancing its shelf life compared to 4-dimethylamino analogs (e.g., 6087-56-5), where linear amines may offer less steric protection . Chloro substituents (e.g., 15557-00-3) introduce electron-withdrawing effects, increasing electrophilicity and reactivity in arylations but reducing stability .

Counterion Influence :

  • Trichlorozincate salts (e.g., 52572-38-0, 6087-56-5) exhibit superior solubility in polar aprotic solvents compared to sulfonate-based salts (e.g., 123333-91-5), which are better suited for aqueous systems .

Application-Specific Performance :

  • Morpholinyl and methoxy groups (e.g., 67801-08-5) enhance hydrophilicity, making such derivatives preferable for water-soluble dye synthesis .
  • The target compound’s methyl-pyrrolidinyl combination balances stability and reactivity, favoring use in photoinitiation where controlled decomposition is critical .

Biological Activity

3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, with the CAS number 52572-38-0, is a diazonium compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, interactions with cellular components, and implications in various fields such as medicinal chemistry and materials science.

  • Molecular Formula : C11H14Cl3N3Zn
  • Molecular Weight : 359.99796 g/mol
  • Chemical Structure : The compound features a diazonium group, which is known for its reactivity in electrophilic substitutions.

Biological Activity Overview

The biological activity of 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate has been explored through various studies focusing on its cytotoxic effects and interactions with DNA and proteins.

Cytotoxicity Studies

Recent research indicates that compounds containing zinc, including this diazonium salt, exhibit varying levels of cytotoxicity. A comparative study highlighted that while some organometallics showed significant toxicity, 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate displayed moderate effects depending on the concentration and exposure time. For instance, in a study involving different organometallics, it was observed that compounds like copper dimethyldithiocarbamate exhibited higher toxicity compared to this diazonium compound .

CompoundCytotoxicity LevelNotes
Copper DimethyldithiocarbamateHighInduces DNA damage
Zinc DiethyldithiocarbamateModerateLess toxic than copper variants
3-Methyl-4-(1-pyrrolidinyl)benzenediazonium TrichlorozincateModerateVaries with concentration

The mechanism by which 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate exerts its biological effects primarily involves interactions with DNA and proteins. The diazonium group is known for its ability to form covalent bonds with nucleophiles, potentially leading to DNA adduct formation which can disrupt normal cellular functions .

Study 1: Interaction with DNA

A study conducted on the interaction of various organometallic compounds with DNA demonstrated that 3-Methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate could induce DNA damage at higher concentrations. This was assessed through assays measuring DNA strand breaks and modifications. The findings suggest that while the compound does not possess the highest cytotoxicity, it can still affect genetic material under specific conditions .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The results indicated that it did not show significant cytotoxic effects within the tested concentration range, suggesting a need for further structural modifications to enhance its efficacy against cancer cells .

Q & A

Q. What are the critical safety protocols for handling 3-methyl-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate in laboratory settings?

This compound exhibits high toxicity (oral rat LD50: 86 mg/kg) and is classified as hazardous due to its diazonium structure, which may decompose exothermically . Key protocols include:

  • Use of fume hoods and personal protective equipment (gloves, goggles).
  • Avoidance of heat, direct light, or friction to prevent decomposition.
  • Storage in cool (<25°C), dry conditions away from reducing agents .
  • Emergency procedures for spills (neutralization with inert adsorbents like vermiculite).

Q. What synthetic methodologies are recommended for preparing this compound?

While direct synthesis protocols are not fully detailed in public literature, analogous diazonium trichlorozincates (e.g., 4-(dimethylamino)benzenediazonium trichlorozincate) are synthesized via:

  • Diazotization : Reaction of the aniline precursor with NaNO2 in acidic media (HCl/ZnCl2), followed by stabilization with ZnCl2 to form the trichlorozincate salt .
  • Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the pyrrolidinyl substituent (δ ~2.5–3.5 ppm for N–CH2) and aromatic protons (δ ~7.0–8.0 ppm) .
  • Mass Spectrometry (EI) : Molecular ion peak at m/z 360.00 (C11H14N3·Cl3Zn) .
  • IR Spectroscopy : Absorbance bands for N=N stretching (~2100–2200 cm<sup>−1</sup>) and Zn–Cl bonds (~300–400 cm<sup>−1</sup>) .

Advanced Research Questions

Q. What mechanistic insights exist for the thermal decomposition of this diazonium salt?

Diazonium trichlorozincates typically decompose via:

  • Homolytic cleavage : Generation of aryl radicals, detectable via EPR spectroscopy.
  • Heterolytic pathways : Formation of carbocations or aryl cations, influenced by solvent polarity .
  • Kinetic studies : Use differential scanning calorimetry (DSC) to monitor exothermic peaks and calculate activation energy (Ea) for decomposition .

Q. How does the pyrrolidinyl substituent influence the compound’s reactivity in photoredox catalysis?

The electron-donating pyrrolidinyl group:

  • Stabilizes the diazonium intermediate, reducing spontaneous decomposition.
  • Modifies redox potentials (measured via cyclic voltammetry), enabling selective radical generation under visible-light irradiation.
  • Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating use in cross-coupling reactions .

Q. What strategies mitigate contradictions in reported toxicity data for diazonium trichlorozincates?

Discrepancies arise from variations in:

  • Test models (e.g., rat vs. zebrafish embryos).
  • Exposure routes (oral vs. dermal).
  • Purity : Impurities (e.g., residual ZnCl2) may inflate toxicity. Validate purity via elemental analysis (Zn content: ~18.2%) and ICP-MS .

Q. Can this compound serve as a precursor for heterocyclic synthesis?

Yes, its aryl radical intermediates participate in:

  • C–H functionalization : Coupling with alkenes/alkynes to form substituted indoles or benzofurans.
  • Cycloadditions : [3+2] reactions with nitriles to yield tetrazoles .
    Optimize yields by controlling radical initiation (e.g., blue LED irradiation, 0.5 mol% Ru(bpy)3<sup>2+</sup> catalyst) .

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